Octabenzone
Overview
Description
Scientific Research Applications
Octabenzone has a wide range of scientific research applications:
Chemistry: It is used as a UV absorber in various polymeric materials to prevent degradation caused by UV light.
Biology: Its role as a UV absorber makes it useful in biological studies involving UV radiation.
Medicine: While not directly used in medicine, its properties as a UV absorber can be relevant in the development of protective coatings for medical devices.
Mechanism of Action
Target of Action
Octabenzone, also known as Benzophenone-12 or Spectra-Sorb UV 531 , is primarily used as a UV absorber/screener . Its primary targets are polymers such as polyethylene, polypropylene, and polyvinylchloride . It acts on these materials to protect them from damage caused by UV light .
Mode of Action
This compound absorbs UV light, thereby preventing it from reaching the polymers and causing damage . This absorption of UV light is the key interaction between this compound and its targets. The resulting change is the reduced exposure of the polymers to UV light, which in turn reduces the damage they would otherwise sustain.
Result of Action
The primary result of this compound’s action is the protection of polymers from UV-induced damage . By absorbing UV light, this compound prevents this light from reaching the polymers and causing damage. This can help to extend the lifespan of these materials and maintain their structural integrity.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that Octabenzone is a highly lipophilic organic compound This suggests that it may interact with other lipophilic molecules within the cell, potentially influencing the function of certain enzymes or proteins
Cellular Effects
It has been suggested that this compound may have some impact on skin cells, given its use in sunscreens
Molecular Mechanism
As a UV absorber, it likely interacts with UV light to prevent damage to the polymers it is used to protect
Dosage Effects in Animal Models
In a study conducted on mice, this compound was administered orally at a dose of 0.0025% in drinking water, which resulted in a significant inhibition of skin tumor incidence
Preparation Methods
Octabenzone can be synthesized through several methods:
Reaction with n-octyl chloride and 2,4-dihydroxybenzophenone:
Chemical Reactions Analysis
Octabenzone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions, particularly involving the hydroxyl and octyloxy groups.
Aromatization: This compound can activate reactions of aromatization, which is significant in its application in bitumen.
Comparison with Similar Compounds
Octabenzone is similar to other benzophenone derivatives, such as:
Benzophenone-3 (Oxybenzone): Used in sunscreens for its UV-absorbing properties.
Benzophenone-4 (Sulisobenzone): Another UV absorber used in personal care products.
Benzophenone-12: Similar to this compound in structure and function, used in various industrial applications.
This compound is unique due to its specific structure, which provides high efficiency in UV absorption and stability in various polymer matrices.
Properties
IUPAC Name |
(2-hydroxy-4-octoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17/h7-9,11-14,16,22H,2-6,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMTGJKVDWJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027441 | |
Record name | Octabenzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Light yellow solid; [MSDSonline] | |
Record name | Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octabenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6439 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
>300 °C decomposes | |
Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, <0.001 mg/L at 20 °C, pH 6 /OECD Guideline 105 (Water Solubility)/ | |
Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1160 kg/cu m at 20 °C | |
Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.38X10-8 mm Hg at 20 °C (measured by transpiration method) | |
Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Pale, cream-to-white powder with friable /easily crumbled/ lump, Colorless crystals, Light yellow powder | |
CAS No. |
1843-05-6 | |
Record name | 2-Hydroxy-4-octoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1843-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octabenzone [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843056 | |
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Record name | Octabenzone | |
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Record name | Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octabenzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octabenzone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.838 | |
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Record name | OCTABENZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73P3618V2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
45-46 °C | |
Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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